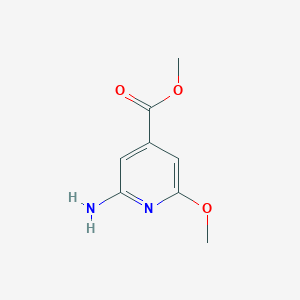

Methyl 2-amino-6-methoxyisonicotinate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-amino-6-methoxypyridine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3/c1-12-7-4-5(8(11)13-2)3-6(9)10-7/h3-4H,1-2H3,(H2,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYTNNBZNZOFWDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=N1)N)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Methyl 2-amino-6-methoxyisonicotinate chemical properties

Core Directive & Executive Summary

Methyl 2-amino-6-methoxyisonicotinate (Methyl 2-amino-6-methoxypyridine-4-carboxylate) is a specialized pyridine scaffold extensively utilized in modern medicinal chemistry. It serves as a critical intermediate in the synthesis of kinase inhibitors, particularly those targeting Bruton's Tyrosine Kinase (BTK) and EGFR .

This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, chemical reactivity, and applications in drug discovery. It is designed for researchers requiring actionable data and validated protocols for incorporating this pharmacophore into lead optimization campaigns.

Physicochemical Profile

Understanding the fundamental properties of this scaffold is essential for predicting its behavior in biochemical assays and synthetic workflows.

Table 1: Physicochemical Properties

| Property | Value / Description | Relevance |

| IUPAC Name | Methyl 2-amino-6-methoxypyridine-4-carboxylate | Standard Nomenclature |

| Molecular Formula | C₈H₁₀N₂O₃ | Stoichiometry |

| Molecular Weight | 182.18 g/mol | Fragment-based Drug Design (FBDD) |

| CAS Number | Not widely indexed; Analogous to 1227048-93-2 (Nicotinate isomer) | Identification |

| Physical State | Off-white to pale yellow solid | Handling & Storage |

| Predicted LogP | ~1.2 - 1.5 | Lipophilicity/Bioavailability |

| Topological Polar Surface Area (TPSA) | ~81 Ų | Membrane Permeability |

| pKa (Conjugate Acid) | ~3.5 (Pyridine N), ~22 (Amine) | Ionization state at physiological pH |

| Solubility | Soluble in DMSO, MeOH, DCM; Low in Water | Formulation & Assay prep |

Expert Insight: The 6-methoxy substituent is strategically important. Unlike a hydrogen or methyl group, the methoxy group acts as a hydrogen bond acceptor and blocks the metabolically labile C6 position, potentially improving the half-life (

) of the final drug molecule.

Synthetic Routes & Methodology

The synthesis of Methyl 2-amino-6-methoxyisonicotinate typically proceeds via a regioselective functionalization of 2,6-dichloroisonicotinic acid derivatives. The core challenge is differentiating the C2 and C6 positions.

Validated Synthetic Pathway

The following workflow describes a robust route starting from Citrazinic Acid (or its chlorinated derivative).

DOT Diagram: Synthetic Pathway

Caption: Step-wise synthesis from 2,6-dichloroisonicotinic acid involving esterification, controlled nucleophilic substitution, and amination.

Detailed Experimental Protocol

Step 1: Esterification

-

Dissolve 2,6-dichloroisonicotinic acid (10.0 g) in anhydrous Methanol (100 mL).

-

Add concentrated

(1.0 mL) dropwise. -

Reflux for 12 hours. Monitor by TLC (Hexane:EtOAc 4:1).

-

Concentrate in vacuo, neutralize with saturated

, and extract with EtOAc. -

Yield: ~95% (Methyl 2,6-dichloroisonicotinate).

Step 2: Regioselective Methoxylation Critical Step: Control stoichiometry to prevent bis-methoxylation.

-

Dissolve the intermediate (5.0 g) in dry MeOH (50 mL) at 0°C.

-

Add Sodium Methoxide (NaOMe, 0.5 M in MeOH, 1.05 eq) dropwise over 30 mins.

-

Stir at 0°C for 2 hours, then warm to RT.

-

Quench with dilute HCl (pH 6-7). Evaporate MeOH.

-

Extract with DCM.[1] Purify via flash chromatography.

-

Yield: ~75-80% (Methyl 2-chloro-6-methoxyisonicotinate).

Step 3: Amination (Buchwald-Hartwig or Ammonia) Method A: Ammonia (Industrial)

-

Charge autoclave with chloro-intermediate (2.0 g), 28% aqueous

(20 mL), and -

Heat to 130°C for 16 hours (Pressure ~15-20 bar).

-

Cool, vent, and extract with EtOAc.[2]

-

Yield: ~60-70%.

Method B: Buchwald-Hartwig (Lab Scale)

-

Combine chloro-intermediate, Benzophenone imine (1.2 eq),

(2 mol%), BINAP (4 mol%), and -

Heat at 100°C for 12h.

-

Hydrolyze the imine with 1N HCl/THF.

-

Yield: ~85% (Higher purity).

Chemical Reactivity & Functionalization

The scaffold possesses three distinct reactive centers: the Amino group (C2) , the Ester (C4) , and the Methoxy group (C6) .

DOT Diagram: Reactivity Map

Caption: Functional group transformations available for scaffold diversification.

Key Transformations

-

C4-Ester Hydrolysis:

-

Reagent: LiOH (2 eq) in THF/H2O (3:1).

-

Outcome: Quantitative conversion to the carboxylic acid. Essential for coupling to amines to create the "tail" of kinase inhibitors.

-

-

C2-Amino Functionalization:

-

Acylation: Reacts with acid chlorides/anhydrides to form amides.

-

Sandmeyer: Conversion to Halogen (Br/I) allows for subsequent Suzuki/Sonogashira couplings, changing the hinge-binding motif.

-

-

C6-Methoxy Demethylation:

Medicinal Chemistry Applications

This scaffold is a "privileged structure" in the design of Type I and Type II kinase inhibitors.

BTK Inhibitor Design

In Bruton's Tyrosine Kinase (BTK) inhibitors, the pyridine nitrogen often acts as a Hydrogen Bond Acceptor (HBA) to the hinge region (e.g., Met477 in BTK).

-

The 2-Amino Group: Often forms an intramolecular H-bond or interacts with the gatekeeper residue.

-

The 4-Position: The vector for the "warhead" (e.g., acrylamide) that targets Cys481.

-

The 6-Methoxy Group: Occupies the solvent-exposed region or a specific hydrophobic pocket, improving solubility and preventing oxidative metabolism at the otherwise reactive C6 position.

Self-Validating Quality Control

To ensure the integrity of this starting material in a drug discovery campaign, the following QC parameters are mandatory:

-

H-NMR: Distinct singlet for -OCH3 (~3.9 ppm) and -COOCH3 (~3.8 ppm). Two aromatic protons (C3-H, C5-H) usually appear as meta-coupled doublets or a singlet if equivalent.

-

LC-MS: [M+H]+ peak at 183.1.

-

Regioisomer Check: NOESY NMR is critical to confirm the -OCH3 is at C6 and not C2 (if synthesis route was ambiguous).

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The amino group is susceptible to oxidation over long periods.

-

PPE: Standard lab coat, nitrile gloves, and safety glasses. Use in a fume hood due to potential pyridine-like odor and toxicity.

References

-

Synthesis of substituted methyl pyridinecarboxylates: Campbell, A. D., et al. "The synthesis of some substituted methyl pyridinecarboxylates." Australian Journal of Chemistry, 1971.

- Amination of Chloropyridines: Hartwig, J. F. "Pd-Catalyzed Amination of Aryl Halides." Nature, 2008. (General methodology applied to Step 3).

-

BTK Inhibitor Structural Analysis: "Comprehensive Characterization of BTK Inhibitor Specificity." bioRxiv, 2024.

-

Pyridine Reactivity Guide: "Synthesis of 2-amino-6-methylpyridine and related scaffolds." PrepChem.

-

Chemical Properties & Safety: PubChem Compound Summary for Methyl 2-amino-6-(aminomethyl)isonicotinate (Analogous structure).

Sources

Methyl 2-amino-6-methoxyisonicotinate synthesis pathway

An In-Depth Technical Guide to the Synthesis of Methyl 2-amino-6-methoxyisonicotinate

Part 1: Executive Summary & Strategic Analysis

Methyl 2-amino-6-methoxyisonicotinate (CAS: 2090069-09-1) is a highly functionalized pyridine building block essential for the synthesis of next-generation kinase inhibitors and heterocyclic pharmaceuticals. Its structure—featuring an electron-deficient pyridine core decorated with an amino group, a methoxy group, and a methyl ester—offers three distinct vectors for orthogonal diversification.

This guide details a robust, scalable synthesis pathway starting from the commodity chemical Citrazinic acid . The route is designed to maximize regiocontrol during the sequential nucleophilic aromatic substitutions (SNAr) required to install the amino and methoxy functionalities.

Key Technical Challenges:

-

Regioselectivity: Controlling the mono-methoxylation of the 2,6-dichloropyridine intermediate to prevent bis-substitution.

-

Chemomimesis: Displacing the second chloride with an amine without hydrolyzing the labile methyl ester at the C4 position.

-

Scalability: Avoiding expensive transition-metal catalysts in favor of classical SNAr chemistry where possible.

Part 2: Retrosynthetic Logic & Pathway Visualization

The most reliable route utilizes a linear desymmetrization strategy . We begin with the symmetric 2,6-dihydroxyisonicotinic acid (Citrazinic acid), convert it to the highly reactive 2,6-dichloro intermediate, and then sequentially introduce the methoxy and amino groups based on nucleophilicity differentials.

Part 3: Detailed Experimental Protocols

Step 1: Deoxychlorination of Citrazinic Acid

Objective: Convert the dihydroxy acid to the dichloro acid using Vilsmeier-Haack type chemistry.

-

Reagents: Citrazinic acid (1.0 eq), POCl3 (excess), Tetraethylammonium chloride (TEAC) (1.0 eq).

-

Mechanism: The TEAC acts as a phase-transfer catalyst and chloride source, enhancing the rate of chlorination at the 2 and 6 positions.

-

Protocol:

-

Suspend Citrazinic acid (10.0 g) and TEAC (10.7 g) in POCl3 (40 mL).

-

Heat the mixture in a sealed vessel or under reflux at 130°C for 18 hours.

-

Increase temperature to 145°C for 2 hours to ensure completion.

-

Quench: Cool to RT and pour slowly onto crushed ice (exothermic!).

-

Isolation: Extract with Ethyl Acetate (3x). Dry organic layer over MgSO4 and concentrate.

-

Yield: Expect ~85-90% of 2,6-Dichloroisonicotinic acid as a white solid.

-

Step 2: Fischer Esterification

Objective: Protect the carboxylic acid as a methyl ester to facilitate purification and activate the pyridine ring for SNAr.

-

Reagents: 2,6-Dichloroisonicotinic acid, Methanol (anhydrous), H2SO4 (cat).

-

Protocol:

-

Dissolve the acid (10.0 g) in MeOH (100 mL).

-

Add conc. H2SO4 (1.0 mL) dropwise.

-

Reflux for 12–16 hours. Monitor by TLC (the ester is less polar than the acid).

-

Workup: Concentrate MeOH. Dilute with DCM, wash with sat. NaHCO3 (to remove unreacted acid) and brine.

-

Yield: Expect >90% of Methyl 2,6-dichloroisonicotinate .

-

Step 3: Regioselective Mono-Methoxylation (Critical Step)

Objective: Displace exactly one chloride with methoxide.

-

Challenge: The product is more electron-rich than the starting material, which naturally slows down the second substitution. However, high temperatures or excess alkoxide will lead to the bis-methoxy impurity.

-

Reagents: Methyl 2,6-dichloroisonicotinate (1.0 eq), Sodium Methoxide (0.5M in MeOH, 1.05 eq).

-

Protocol:

-

Dissolve Methyl 2,6-dichloroisonicotinate (5.0 g) in anhydrous MeOH (50 mL).

-

Cool the solution to 0°C (ice bath).

-

Add NaOMe solution dropwise over 30 minutes. Do not dump.

-

Stir at 0°C for 2 hours, then allow to warm to RT slowly.

-

Monitor: Check LCMS. Stop when starting material is <5%.

-

Workup: Neutralize with dilute HCl (to pH 7). Concentrate to remove MeOH.[1] Partition between EtOAc/Water.

-

Purification: Silica gel chromatography (Hexane/EtOAc) is often required to separate the mono-methoxy product from trace bis-methoxy byproducts.

-

Product: Methyl 2-chloro-6-methoxyisonicotinate .

-

Step 4: Amination via Ammonolysis

Objective: Displace the final chloride with an amino group.[2]

-

Challenge: The methoxy group deactivates the ring, making this SNAr difficult. Standard aqueous ammonia may hydrolyze the ester.

-

Reagents: Methyl 2-chloro-6-methoxyisonicotinate, 7N Ammonia in Methanol.

-

Protocol:

-

Place the chloro-intermediate (2.0 g) in a pressure tube or autoclave.

-

Add 7N NH3 in MeOH (20 mL, large excess).

-

Seal and heat to 100–120°C for 12–24 hours.

-

Note: If conversion is slow, CuI (10 mol%) and L-proline (20 mol%) can be added as catalysts (Ullmann-type coupling) to lower the required temperature and protect the ester.

-

Workup: Cool to RT. Concentrate to dryness.

-

Purification: Recrystallize from MeOH/Water or column chromatography (DCM/MeOH).

-

Final Product: Methyl 2-amino-6-methoxyisonicotinate .

-

Part 4: Data Summary & Analytics

| Parameter | Step 1 (Chlorination) | Step 2 (Esterification) | Step 3 (Methoxylation) | Step 4 (Amination) |

| Reagent | POCl3 / TEAC | MeOH / H2SO4 | NaOMe (1.05 eq) | NH3 / MeOH |

| Temp | 130–145°C | 65°C (Reflux) | 0°C → RT | 100–120°C (Sealed) |

| Yield | 85–90% | >90% | 70–80% | 60–75% |

| Key Risk | Exothermic quench | Incomplete conversion | Bis-methoxylation | Ester hydrolysis |

| Appearance | White solid | Off-white solid | White powder | Pale yellow solid |

Analytical Characterization (Expected):

-

1H NMR (DMSO-d6): δ 7.10 (s, 1H, Ar-H), 6.95 (s, 1H, Ar-H), 6.40 (br s, 2H, NH2), 3.85 (s, 3H, COOCH3), 3.80 (s, 3H, OCH3).

-

LCMS: [M+H]+ = 183.1 (approx).

Part 5: Senior Scientist Insights & Troubleshooting

-

Avoiding Ester Hydrolysis: In Step 4, using aqueous ammonia is the most common cause of yield loss (forming the acid). Always use anhydrous ammonia in methanol . If the acid forms, you can recover the product by treating the crude acid with SOCl2/MeOH to re-esterify.

-

Regiocontrol in Step 3: If you observe significant bis-methoxy formation, lower the temperature to -10°C and use exactly 1.0 equivalent of NaOMe. The reaction is extremely sensitive to stoichiometry.

-

Safety: Step 1 generates massive amounts of HCl gas. A caustic scrubber is mandatory. Step 4 generates high pressure; ensure glassware is rated for >10 bar or use a stainless steel autoclave.

References

-

Synthesis of 2,6-dichloroisonicotinic acid : ChemicalBook. (n.d.). 2,6-Dichloroisonicotinic acid synthesis. Link

-

Methoxylation of Chloropyridines : PubChem. (n.d.). Methyl 2-chloro-6-methoxynicotinate.[3] Link

-

Ammonolysis Conditions : Google Patents. (2017). Method for producing 2-amino-6-methylnicotinic acid (EP3162796A1).[4] Link

-

Target Molecule Identification : BLD Pharm. (n.d.). Methyl 2-amino-6-methoxyisonicotinate (CAS 2090069-09-1).[5][6][7] Link

Sources

- 1. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. METHYL 2-CHLORO-6-METHOXYNICOTINATE synthesis - chemicalbook [chemicalbook.com]

- 4. EP3162796A1 - Method for producing 2-amino-6-methylnicotinic acid - Google Patents [patents.google.com]

- 5. CAS [chemicalbook.com]

- 6. 1060806-74-7|2-Amino-6-methoxyisonicotinic acid|BLD Pharm [bldpharm.com]

- 7. 2090069-09-1 CAS|2-氨基-6-甲氧基异烟酸甲酯|生产厂家|价格信息 [m.chemicalbook.com]

An In-depth Technical Guide to Methyl 2-aminopyridine-4-carboxylate (CAS 6937-03-7) for Drug Discovery Professionals

This guide provides a comprehensive technical overview of Methyl 2-aminopyridine-4-carboxylate (CAS 6937-03-7), a heterocyclic building block with significant relevance in the field of drug discovery, particularly as a foundational scaffold for the development of nitric oxide synthase (NOS) inhibitors. This document is intended for researchers, medicinal chemists, and pharmacologists engaged in the exploration of novel therapeutics targeting nitric oxide-mediated pathways.

Introduction: The Significance of the 2-Aminopyridine Scaffold in NOS Inhibition

Nitric oxide (NO) is a critical signaling molecule involved in a vast array of physiological and pathological processes, including neurotransmission, vasodilation, and the immune response. The synthesis of NO is catalyzed by a family of enzymes known as nitric oxide synthases (NOS), which exist in three primary isoforms: neuronal (nNOS or NOS-1), inducible (iNOS or NOS-2), and endothelial (eNOS or NOS-3). While essential for normal bodily function, the dysregulation and overproduction of NO, particularly by nNOS and iNOS, are implicated in the pathophysiology of various disorders, including neurodegenerative diseases, inflammation, and septic shock.

This has made the development of isoform-selective NOS inhibitors a major objective in therapeutic research. The 2-aminopyridine moiety has emerged as a privileged scaffold in the design of such inhibitors. Its ability to engage in key interactions within the active site of NOS enzymes makes it a valuable starting point for medicinal chemistry campaigns. Methyl 2-aminopyridine-4-carboxylate (CAS 6937-03-7) represents a key exemplar of this scaffold, serving both as a subject of study and a versatile precursor for more complex and potent derivatives.

Core Properties of Methyl 2-aminopyridine-4-carboxylate

A thorough understanding of the fundamental physicochemical properties of a compound is paramount for its application in research and development.

Chemical and Physical Data

| Property | Value | Reference(s) |

| CAS Number | 6937-03-7 | [1][2][3][4] |

| IUPAC Name | methyl 2-aminopyridine-4-carboxylate | [1] |

| Synonyms | Methyl 2-aminoisonicotinate, 2-Aminoisonicotinic Acid Methyl Ester | [2][5] |

| Molecular Formula | C₇H₈N₂O₂ | [1][2] |

| Molecular Weight | 152.15 g/mol | [2][3] |

| Appearance | White to off-white or tan crystalline powder | [6] |

| Melting Point | 144-148 °C | [3] |

| Boiling Point | 296.1 ± 20.0 °C (Predicted) | |

| Solubility | Soluble in Chloroform; Insoluble in water | [3] |

| pKa | 4.89 ± 0.11 (Predicted) | |

| SMILES | COC(=O)C1=CC(=NC=C1)N | [1] |

| InChIKey | SVWWNEYBEFASMP-UHFFFAOYSA-N | [1] |

Safety and Handling

As a laboratory chemical, proper handling of Methyl 2-aminopyridine-4-carboxylate is essential. The following information is a summary of its known hazards.

| Hazard Information | Details | Reference(s) |

| GHS Pictogram | GHS05 (Corrosion), GHS07 (Exclamation Mark) | [1] |

| Signal Word | Danger | [1] |

| Hazard Statements | H302+H332: Harmful if swallowed or if inhaled.H315: Causes skin irritation.H318: Causes serious eye damage.H335: May cause respiratory irritation. | [1][6] |

| Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [6] |

| Storage | Keep in a dark place, sealed in a dry, room-temperature environment. |

Note: This information is not exhaustive. Users should consult the full Safety Data Sheet (SDS) from their supplier before handling this compound.

Biological Activity: A Scaffold for Nitric Oxide Synthase Inhibition

Mechanism of Action

The inhibitory activity of 2-aminopyridine derivatives against NOS isoforms is attributed to their ability to mimic the substrate, L-arginine, and interact with key residues in the enzyme's active site. The 2-amino group of the pyridine ring is crucial for forming hydrogen bonds with a conserved glutamate residue (Glu592 in rat nNOS) within the active site, anchoring the inhibitor.[8] The rest of the molecule can then be modified to occupy adjacent pockets, thereby conferring both potency and isoform selectivity.

Caption: Generalized interaction of the 2-aminopyridine scaffold with the NOS active site.

Potency and Selectivity of Derivatives

While data for the parent compound is sparse, numerous studies highlight the potential of its derivatives. For instance, certain 4,6-disubstituted 2-aminopyridines have been shown to be potent and specific inhibitors of iNOS, with the most active compound in one study exhibiting an IC₅₀ of 28 nM.[2] Another related compound, 2-amino-4-methylpyridine, displayed an IC₅₀ of 6 nM against mouse iNOS and was shown to be a competitive inhibitor with respect to L-arginine.[9][10] These examples underscore the value of Methyl 2-aminopyridine-4-carboxylate as a starting point for the synthesis of highly potent and selective NOS inhibitors.

Synthesis and Characterization

The synthesis of Methyl 2-aminopyridine-4-carboxylate is a well-established procedure, making it a readily accessible building block for research.

Synthetic Protocol

A common and efficient method for the synthesis of Methyl 2-aminopyridine-4-carboxylate involves the esterification of 2-aminoisonicotinic acid.[7]

Reaction Scheme:

Caption: Synthesis of Methyl 2-aminopyridine-4-carboxylate.

Step-by-Step Methodology:

-

Dissolution: Dissolve 2-aminoisonicotinic acid (1.0 eq) in methanol (approx. 8-10 mL per gram of acid).

-

Addition of Reagent: While stirring the solution at 50°C, slowly add thionyl chloride (1.3 eq) dropwise. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

-

Reaction: Maintain the reaction mixture at 50°C and continue stirring for 5 hours.

-

Solvent Removal: After the reaction is complete, remove the solvent by distillation under reduced pressure.

-

Work-up: To the residue, add a saturated aqueous solution of sodium carbonate (Na₂CO₃) until the pH is adjusted to 9-10.

-

Extraction: Extract the basic aqueous mixture with dichloromethane (3 x volume of aqueous layer).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄). Filter and concentrate the solvent under reduced pressure to yield the product.[7]

-

Purification: The resulting solid can be further purified by recrystallization if necessary.

Analytical Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (¹H-NMR): As reported, the structure can be confirmed by ¹H-NMR spectroscopy. The spectrum in d6-DMSO should show characteristic peaks, including a singlet for the methyl ester protons (around 3.96 ppm) and distinct signals for the pyridine ring protons.[7]

-

Chromatography (GC/HPLC): Gas chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be employed to assess the purity of the final product.

Experimental Protocol: In Vitro NOS Inhibition Assay

For researchers wishing to evaluate the inhibitory potential of Methyl 2-aminopyridine-4-carboxylate or its derivatives, a colorimetric assay based on the Griess reaction is a standard and reliable method. This assay measures the accumulation of nitrite, a stable oxidation product of NO.

Principle:

The assay quantifies NOS activity by measuring the amount of nitrite formed from the enzymatic conversion of L-arginine to L-citrulline and NO. The NO produced is rapidly converted to nitrite and nitrate. Nitrate is first reduced to nitrite by nitrate reductase, and the total nitrite is then quantified using the Griess reagent, which forms a colored azo dye that can be measured spectrophotometrically.

Caption: Workflow for a typical in vitro NOS inhibition assay.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Assay Buffer: Prepare a suitable buffer (e.g., 50 mM HEPES, pH 7.4).

-

Cofactor Mix: Prepare a solution in assay buffer containing NADPH, FAD, FMN, and (6R)-tetrahydrobiopterin (BH4).

-

Substrate: Prepare a solution of L-arginine in assay buffer.

-

Inhibitor: Prepare serial dilutions of Methyl 2-aminopyridine-4-carboxylate in a suitable solvent (e.g., DMSO, ensuring the final concentration in the assay does not inhibit the enzyme).

-

Enzyme: Dilute recombinant NOS (e.g., human iNOS) to the desired concentration in assay buffer.

-

-

Assay Procedure (96-well plate format):

-

To each well, add the assay buffer, cofactor mix, and the inhibitor solution (or vehicle for control wells).

-

Pre-incubate the plate for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the L-arginine solution to all wells.

-

Incubate the plate for a fixed time (e.g., 60 minutes) at 37°C.

-

-

Nitrite Detection (Griess Assay):

-

Add nitrate reductase and its cofactor (NADPH) to each well to convert any nitrate to nitrite. Incubate as required.

-

Add Griess Reagent I (e.g., sulfanilamide in acid) to each well, followed by a brief incubation.

-

Add Griess Reagent II (N-(1-naphthyl)ethylenediamine) to each well.

-

Allow the color to develop for 10-15 minutes at room temperature.

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve.

-

Determine the IC₅₀ value using non-linear regression analysis.[11]

-

Conclusion and Future Directions

Methyl 2-aminopyridine-4-carboxylate (CAS 6937-03-7) is a fundamentally important molecule for researchers in the field of medicinal chemistry and drug discovery. While it may not be the most potent inhibitor of nitric oxide synthase in its own right, its true value lies in its role as a versatile and accessible chemical scaffold. The 2-aminopyridine core provides the essential anchoring point for NOS active site engagement, while the carboxylate at the 4-position offers a convenient handle for synthetic elaboration.

Future research efforts will likely continue to utilize this and related scaffolds to develop next-generation NOS inhibitors with enhanced potency and, crucially, improved isoform selectivity. The exploration of derivatives of Methyl 2-aminopyridine-4-carboxylate could lead to novel therapeutic agents for a range of conditions driven by aberrant nitric oxide signaling, from neurodegenerative disorders to chronic inflammatory diseases.

References

-

2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors. Journal of Medicinal Chemistry.

-

A new class of selective and potent inhibitors of neuronal nitric oxide synthase. Bioorganic & Medicinal Chemistry Letters.

-

2-Amino-4-methylpyridine as a potent inhibitor of inducible NO synthase activity in vitro and in vivo. British Journal of Pharmacology.

-

Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibition by Optimization of the 2-Aminopyridine-based Scaffold with a Pyridine Linker. ACS Medicinal Chemistry Letters.

-

Methyl 2-aminopyridine-4-carboxylate Safety Data Sheet. Fisher Scientific.

-

Methyl 2-aminopyridine-4-carboxylate. ChemicalBook.

-

Methyl 2-aminopyridine-4-carboxylate. PubChem.

-

2-Amino-4-methylpyridine as a potent inhibitor of inducible NO synthase activity in vitro and in vivo. Naunyn-Schmiedeberg's Archives of Pharmacology.

-

Nitric Oxide Synthase (NOS) Activity Assay Kit (Colorimetric). Sigma-Aldrich.

-

A Microtiter-Plate Assay of Nitric Oxide Synthase Activity. Molecular Biotechnology.

-

Substituted 2-aminopyridines as inhibitors of nitric oxide synthases. Bioorganic & Medicinal Chemistry Letters.

-

Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase. Journal of Medicinal Chemistry.

-

Methyl 2-aminoisonicotinate. BuyersGuideChem.

-

2-Aminopyridine Safety Data Sheet. Jubilant Ingrevia Limited.

-

Methyl 2-Aminoisonicotinate. Tokyo Chemical Industry Co., Ltd..

-

Methyl 2-aminoisonicotinate. BLD Pharm.

-

Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. American Journal of Heterocyclic Chemistry.

-

Anti-inflammatory Potential of Some 4-aminopyridine's Peptide Derivatives – in Vivo and in Vitro Evaluation. Proceedings of the Bulgarian Academy of Sciences.

Sources

- 1. Methyl 2-aminopyridine-4-carboxylate | C7H8N2O2 | CID 236984 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl 2-Aminoisonicotinate | CAS 6937-03-7 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. Methyl 2-aminoisonicotinate | 6937-03-7 - BuyersGuideChem [buyersguidechem.com]

- 4. 6937-03-7|Methyl 2-aminoisonicotinate|BLD Pharm [bldpharm.com]

- 5. Methyl 2-Aminoisonicotinate | 6937-03-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. WERCS Studio - Application Error [assets.thermofisher.com]

- 7. jubilantingrevia.com [jubilantingrevia.com]

- 8. fishersci.com [fishersci.com]

- 9. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2-Amino-4-methylpyridine as a potent inhibitor of inducible NO synthase activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Assay in Summary_ki [bindingdb.org]

An In-Depth Technical Guide to the ¹H NMR Spectrum of Substituted Isonicotinates

Introduction: The Significance of Isonicotinates and the Power of ¹H NMR

Substituted isonicotinates, derivatives of pyridine-4-carboxylic acid, represent a cornerstone in medicinal chemistry and drug development. Their versatile structure serves as a key pharmacophore in a wide array of therapeutic agents, from antitubercular drugs like isoniazid to novel kinase inhibitors. Understanding the precise three-dimensional structure and electronic properties of these molecules is paramount to elucidating their mechanism of action and optimizing their therapeutic potential.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an unparalleled, non-destructive analytical technique that provides profound insights into molecular structure. By probing the magnetic environments of hydrogen nuclei (protons), ¹H NMR allows for the detailed mapping of a molecule's carbon-hydrogen framework. For researchers in drug discovery, a thorough understanding of the ¹H NMR spectra of substituted isonicotinates is not merely an academic exercise; it is a critical tool for confirming synthetic outcomes, assessing purity, and deducing structure-activity relationships (SAR).

This in-depth technical guide provides a comprehensive exploration of the ¹H NMR spectroscopy of substituted isonicotinates. We will delve into the fundamental principles governing their spectral features, analyze the influence of various substituents on proton chemical shifts and coupling constants, and provide practical, field-proven methodologies for sample analysis. This guide is designed to empower researchers, scientists, and drug development professionals to confidently interpret these complex spectra and leverage this powerful technique to its full potential.

The Fundamental ¹H NMR Spectrum of the Isonicotinate Ring

The unsubstituted isonicotinate ring system presents a characteristic ¹H NMR spectrum. The pyridine ring is an electron-deficient aromatic system, which influences the chemical shifts of its protons. The protons on the isonicotinate ring are designated as H-2, H-3, H-5, and H-6. Due to the symmetry of the isonicotinate moiety, H-2 is equivalent to H-6, and H-3 is equivalent to H-5. This results in a simple, yet informative, AA'BB' or, more commonly described as, two sets of equivalent protons.

The protons ortho to the nitrogen atom (H-2 and H-6) are the most deshielded due to the inductive electron-withdrawing effect of the nitrogen. Consequently, they appear at the lowest field (highest ppm value). The protons meta to the nitrogen (H-3 and H-5) are located further from the electronegative nitrogen and thus resonate at a higher field (lower ppm value) compared to the ortho protons.

The typical ¹H NMR spectral data for simple isonicotinate esters are summarized in the table below.

| Compound | Solvent | H-2, H-6 (ppm) | H-3, H-5 (ppm) | Ester Protons (ppm) |

| Methyl Isonicotinate | CDCl₃ | ~8.7-8.8 | ~7.8-7.9 | ~3.9 (s, 3H) |

| Ethyl Isonicotinate | CDCl₃ | ~8.7-8.8 | ~7.8-7.9 | ~4.4 (q, 2H), ~1.4 (t, 3H) |

Data compiled from various sources, including ChemicalBook and PubChem.[1][2][3]

The protons on the pyridine ring exhibit characteristic spin-spin coupling. The ortho protons (H-2, H-6) couple with the adjacent meta protons (H-3, H-5), resulting in a doublet for each signal. The typical ortho coupling constant (³J) in pyridine rings is in the range of 4-6 Hz.

The Influence of Substituents on the ¹H NMR Spectrum

The introduction of substituents onto the isonicotinate ring dramatically alters the ¹H NMR spectrum. The position and electronic nature (electron-donating or electron-withdrawing) of the substituent are the primary determinants of the observed changes in chemical shifts and coupling patterns. A solid understanding of these substituent effects is crucial for the correct interpretation of the spectra of novel isonicotinate derivatives.

Electronic Effects of Substituents

Substituents influence the electron density of the pyridine ring through a combination of inductive and resonance effects.[4][5][6]

-

Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), cyano (-CN), and halogens (-Cl, -Br) are strongly electron-withdrawing. They decrease the electron density of the aromatic ring, leading to a general deshielding of the ring protons. This results in a downfield shift (to higher ppm values) of the proton signals.[5] The effect is most pronounced for protons ortho and para to the substituent.

-

Electron-Donating Groups (EDGs): Substituents such as amino (-NH₂), hydroxyl (-OH), and methoxy (-OCH₃) are electron-donating. They increase the electron density of the ring through resonance, causing a general shielding of the ring protons. This leads to an upfield shift (to lower ppm values) of the signals.[5] Again, this effect is most significant for the ortho and para protons.

The interplay of these electronic effects can be systematically analyzed to predict and interpret the chemical shifts in substituted isonicotinates.

Positional Isomerism and its Spectral Consequences

The position of the substituent on the isonicotinate ring breaks the symmetry observed in the unsubstituted parent compound, leading to more complex spectra. Each proton on the ring becomes chemically distinct, giving rise to a unique signal.

Table of Predicted ¹H NMR Chemical Shift Ranges for Monosubstituted Methyl Isonicotinates:

| Substituent Position | Substituent Type | H-2 (ppm) | H-3 (ppm) | H-5 (ppm) | H-6 (ppm) |

| 2- | EWG (-Cl, -NO₂) | - | Downfield | Downfield | Downfield |

| 2- | EDG (-NH₂, -OCH₃) | - | Upfield | Upfield | Upfield |

| 3- | EWG (-Cl, -NO₂) | Downfield | - | Downfield | Downfield |

| 3- | EDG (-NH₂, -OH) | Upfield | - | Upfield | Upfield |

These are general trends; actual chemical shifts will vary depending on the specific substituent and solvent.

Coupling Constants in Substituted Isonicotinates

In substituted isonicotinates, the coupling patterns provide a wealth of structural information. In addition to the ortho coupling (³J), meta (⁴J) and para (⁵J) couplings can also be observed.[7]

-

Ortho Coupling (³J): Typically 4-6 Hz.

-

Meta Coupling (⁴J): Typically 1-3 Hz.

-

Para Coupling (⁵J): Typically 0-1 Hz.

The magnitudes of these coupling constants are influenced by the electronegativity of the substituents.[8][9] Generally, more electronegative substituents can lead to slight changes in the coupling constants. The presence of these smaller, long-range couplings can lead to more complex splitting patterns, such as doublet of doublets or triplets of doublets, which are invaluable for assigning the positions of substituents.

Experimental Protocol: Acquiring High-Quality ¹H NMR Spectra

The acquisition of a clean, high-resolution ¹H NMR spectrum is paramount for accurate structural elucidation. The following is a field-proven, step-by-step methodology for the preparation and analysis of substituted isonicotinate samples.

Sample Preparation

-

Solvent Selection: The choice of a deuterated solvent is critical. The solvent should dissolve the sample completely and should not have signals that overlap with the analyte's signals. Common solvents for isonicotinate derivatives include:

-

Chloroform-d (CDCl₃): An excellent first choice for many organic compounds. Residual CHCl₃ peak at ~7.26 ppm.

-

Dimethyl sulfoxide-d₆ (DMSO-d₆): A more polar solvent, useful for less soluble compounds. Residual DMSO peak at ~2.50 ppm.

-

Methanol-d₄ (CD₃OD): A protic solvent that can be useful but may exchange with labile protons (e.g., -OH, -NH₂). Residual CD₃OH peaks at ~3.31 and ~4.87 ppm.

-

Deuterium oxide (D₂O): For water-soluble samples. The residual HDO peak can vary in position.

-

-

Sample Concentration: Aim for a sample concentration of 5-10 mg in 0.5-0.7 mL of deuterated solvent. This concentration is generally sufficient to obtain a good signal-to-noise ratio in a reasonable amount of time.

-

Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H NMR, with its signal defined as 0.00 ppm. Most deuterated solvents are now available with TMS already added.

-

Sample Filtration: If the sample solution is not clear, it should be filtered through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter that could degrade the spectral resolution.

NMR Spectrometer Setup and Data Acquisition

-

Locking and Shimming: The spectrometer's magnetic field must be "locked" onto the deuterium signal of the solvent. Following this, the magnetic field homogeneity is optimized through a process called "shimming" to achieve sharp, symmetrical peaks.

-

Acquisition Parameters: Standard ¹H NMR acquisition parameters are generally sufficient. These include a 90° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. The number of scans will depend on the sample concentration; typically 16 or 32 scans are adequate.

-

Data Processing: The acquired Free Induction Decay (FID) is converted into a spectrum via a Fourier Transform. This is followed by phasing the spectrum to ensure all peaks are in the absorptive mode and baseline correction to obtain a flat baseline.

Visualization of Concepts

To further clarify the relationships and workflows discussed, the following diagrams are provided.

Experimental Workflow for ¹H NMR Analysis

Caption: A streamlined workflow for the ¹H NMR analysis of substituted isonicotinates.

Influence of Substituents on ¹H NMR Chemical Shifts

Caption: The causal relationship between substituent electronic nature and ¹H NMR chemical shifts.

Conclusion and Future Outlook

The ability to expertly interpret the ¹H NMR spectra of substituted isonicotinates is an indispensable skill for scientists engaged in pharmaceutical research and development. This guide has provided a foundational understanding of the key spectral features, the predictable and rational influence of substituents, and a robust experimental protocol for acquiring high-quality data.

As synthetic methodologies become more advanced and the complexity of isonicotinate-based drug candidates increases, the role of ¹H NMR will only become more critical. Advanced NMR techniques, such as 2D correlation spectroscopy (COSY, HSQC, HMBC), will be increasingly employed to unambiguously assign complex spin systems and elucidate subtle stereochemical relationships. Furthermore, the integration of computational chemistry to predict NMR spectra will undoubtedly accelerate the process of structure verification and lead to a deeper understanding of structure-property relationships.

By mastering the principles outlined in this guide, researchers can confidently navigate the rich information landscape of ¹H NMR spectroscopy, accelerating the discovery and development of the next generation of isonicotinate-based medicines.

References

-

Martin, J., & Dailey, B. P. (1962). The substituent effect on ring proton coupling constants in 3-substituted pyridines. Journal of Chemical Physics, 37(11), 2594-2598. [Link]

-

Cox, R. H. (1967). The substituent effect on ring proton coupling constants in 3-substituted pyridines. Molecular Physics, 13(6), 481-487. [Link]

-

Castellano, S., & Kostelnik, R. J. (1967). NMR spectra of 3-substituted pyridines. The Journal of Chemical Physics, 46(1), 327-334. [Link]

-

Wąsylishen, R. E., & Schaefer, T. (1974). Methyl–Methyl Proton Spin–Spin Coupling Constants in Some Six-membered Ring Compounds. A Test for Delocalization in Borazine. Canadian Journal of Chemistry, 52(4), 489-494. [Link]

-

Schaefer, T., & Wasylishen, R. (1973). Long-range spin-spin coupling constants between methyl protons and ring protons in N-methyl-2-picolinium and N-methyl-3-picolinium ions. Canadian Journal of Chemistry, 51(10), 1591-1594. [Link]

-

PubChem. (n.d.). Methyl isonicotinate. Retrieved from [Link]

-

Conduct Science. (2020, January 18). 1H Nuclear Magnetic Resonance (NMR) Chemical shifts. [Link]

-

e-EROS Encyclopedia of Reagents for Organic Synthesis. (n.d.). Methyl 2-chloronicotinate. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, May 30). 12.5: Functional Groups and Chemical Shifts in ¹H NMR Spectroscopy. [Link]

-

Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. [Link]

-

University College London. (n.d.). Chemical shifts. [Link]

-

SciSpace. (2013, January 15). Confirmation of ring protons of 2-((3-(trifluoromethyl) phenyl) amino) nicotinic acid using correlation spectroscopy NMR technique. [Link]

-

Eichhorn, T., Dimić, D., Marković, Z., & Kaluđerović, G. N. (2023). Synthesis, spectroscopic characterization and DFT analysis of dichlorido(η6-p-cymene)ruthenium(II) complexes with isonicotinate-polyethylene glycol ester ligands. Journal of the Serbian Chemical Society, 88(12), 1335-1354. [Link]

-

Compound Interest. (n.d.). A Guide to 1H NMR Chemical Shift Values. [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) for Organic & Biomolecular Chemistry. [Link]

-

ResearchGate. (n.d.). 1 H NMR spectra of 2-amino-2 0...[Link]

Sources

- 1. Methyl isonicotinate(2459-09-8) 1H NMR spectrum [chemicalbook.com]

- 2. Methyl isonicotinate | C7H7NO2 | CID 227085 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ethyl isonicotinate (1570-45-2) 1H NMR [m.chemicalbook.com]

- 4. conductscience.com [conductscience.com]

- 5. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]

- 6. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. tandfonline.com [tandfonline.com]

- 9. tandfonline.com [tandfonline.com]

Strategic Structural Elucidation of Pyridine Derivatives via 13C NMR

The following guide is structured to serve as an advanced reference for structural elucidation of pyridine derivatives, moving beyond basic textbook values to address the practical challenges of substituent effects, solvent interactions, and acquisition parameters.

Content Type: Technical Guide | Version: 2.0 | Focus: Small Molecule Characterization

Fundamentals of the Pyridine Nucleus

To interpret pyridine derivatives, one must first deconstruct the electronic bias of the parent heterocycle compared to benzene. The nitrogen atom introduces a permanent dipole and significantly alters the relaxation dynamics of the system.

The Baseline: Pyridine vs. Benzene

In benzene (

| Position | Carbon Type | Electronic Driver | |

| C2 / C6 | 149.9 | Inductive Deshielding: Proximity to electronegative N. | |

| C3 / C5 | 123.8 | Resonance Shielding: High electron density due to lone pair delocalization.[1] | |

| C4 | 135.9 | Intermediate: Less inductive pull than |

Critical Insight: The C2/C6 signals are often broad or lower in intensity due to Scalar Coupling to

(spin, quadrupolar) and accelerated relaxation mechanisms. Do not mistake this broadening for exchange dynamics.

Substituent Chemical Shifts (SCS)

Predicting shifts in pyridines is not as linear as in benzene due to the interaction between the substituent and the ring nitrogen.

The "0.5x Damping" Rule

A field-proven heuristic for 2-substituted pyridines is that the Substituent Chemical Shift (SCS) effect on the ipso carbon (C2) is roughly 50% of the magnitude observed in benzene. This is due to the already polarized nature of the C-N bond; the system is less "polarizable" than the neutral benzene ring.

SCS Trends for Common Moieties

Values represent the change (

| Substituent (R) | Position | ||||

| -CH3 (Methyl) | C2 | +9.3 | -2.6 (C3) | -0.5 (C4) | -2.8 (C6) |

| -OCH3 (Methoxy) | C2 | +14.5 | -13.0 (C3) | +2.0 (C4) | -7.0 (C6) |

| -NO2 (Nitro) | C2 | +18.0 | -5.0 (C3) | +5.0 (C4) | +8.0 (C6) |

| -Cl (Chloro) | C2 | +1.5 | +2.0 (C3) | +3.0 (C4) | -1.0 (C6) |

Diagnostic Logic:

-

EDGs (OMe, NH2): Cause strong Upfield Shifts (Shielding) at the ortho (C3) and para (C5) positions relative to the substituent.

-

EWGs (NO2, CN): Cause Downfield Shifts (Deshielding) , but the effect is often dampened by the electron-deficient ring.

Environmental & Structural Perturbations

This section is critical for drug development, particularly when analyzing salt forms (HCl, Mesylate) versus free bases, or metabolic products (N-oxides).[1]

The Diagnostic Switch: Protonation vs. N-Oxidation

Distinguishing a Pyridinium salt from a Pyridine N-oxide is a common challenge.[1] While both involve modification of the Nitrogen, their 13C fingerprints on the C4 (Gamma) position are distinct.

-

Protonation (Salt Formation):

-

N-Oxidation (Metabolite):

Summary Table of Perturbations:

| State | C2/C6 ( | C3/C5 ( | C4 ( |

| Free Base | 0 | 0 | 0 |

| Pyridinium (HCl Salt) | -8 ppm (Up) | -2 ppm (Up) | +12 ppm (Down) |

| N-Oxide | -12 ppm (Up) | +2 ppm (Down) | -11 ppm (Up) |

Diagram 1: Structural Assignment Logic Flow

This decision tree outlines the logical process for assigning pyridine derivatives based on C4 and C2 shifts.

Caption: Logic flow for distinguishing Free Base, Salt, and N-Oxide forms based on C2/C4 chemical shift perturbations.

Experimental Methodology

Acquiring quantitative or even visible 13C spectra for substituted pyridines requires specific attention to relaxation dynamics (

The Quaternary Carbon Challenge

The C2 carbons in 2-substituted pyridines are quaternary and adjacent to nitrogen. They exhibit exceptionally long longitudinal relaxation times (

-

Symptom: C2 signal is missing or has very low S/N compared to protonated carbons.[1]

-

False Negative Risk: Assuming the product has decomposed or the substitution failed.

Protocol: Optimized Acquisition for Heterocycles

-

Solvent Selection:

-

Standard:

(Good solubility, minimal interaction).[1] -

Avoid:

for comparisons with literature values in

-

-

Pulse Sequence:

-

Use Inverse Gated Decoupling (zgig) for quantitative integration (suppresses NOE).[1]

-

Use Standard Decoupling (zgpg) for routine structural ID (retains NOE boost).

-

-

Relaxation Delay (

):-

Routine: Set

sec. -

Quaternary Detection: Set

sec.

-

-

Relaxation Agent (The "Fix"):

Diagram 2: Experimental Workflow

Caption: Workflow for optimizing 13C NMR acquisition parameters for pyridine derivatives.

References

- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for SCS increments).

-

Breitmaier, E., & Voelter, W. (1987).[1] Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH. (Source for relaxation mechanisms).[1][4]

-

National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). [Link] (Verified experimental spectra for Pyridine and N-Oxide derivatives).[1]

-

Reich, H. J. Structure Determination Using NMR. University of Wisconsin-Madison. [Link] (Authoritative resource for chemical shift trends and solvent effects).[1]

-

Kusumi, T., et al. (1978).[1] "Carbon-13 NMR of Pyridine N-oxides." Journal of the American Chemical Society. (Source for N-oxide specific shielding patterns).

Sources

Crystal structure of 2-amino-6-methoxypyridine analogs

An In-Depth Technical Guide to the Crystal Structure of 2-Amino-6-Methoxypyridine Analogs

Authored by a Senior Application Scientist

Foreword: From Molecule to Medicine

In the landscape of modern drug discovery, the 2-amino-6-methoxypyridine scaffold is a recurring motif in a multitude of biologically active agents. Its unique arrangement of donor and acceptor groups makes it a privileged structure for interacting with biological targets. However, a molecule's true potential is not defined by its 2D representation but by its 3D architecture. The precise spatial arrangement of atoms dictates its ability to bind to a receptor, its solubility, and its metabolic stability. Understanding this three-dimensional structure through single-crystal X-ray diffraction is not merely an academic exercise; it is a cornerstone of rational drug design.[1] This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for determining, analyzing, and interpreting the crystal structures of 2-amino-6-methoxypyridine analogs, thereby bridging the gap between chemical synthesis and therapeutic application.

The Strategic Importance of Crystallographic Analysis

While numerous analytical techniques like NMR spectroscopy provide invaluable data on a molecule's connectivity and behavior in solution, single-crystal X-ray crystallography remains the gold standard for unambiguously elucidating its three-dimensional solid-state structure.[1] It provides a high-resolution snapshot of atomic coordinates, revealing precise bond lengths, bond angles, and, crucially, the intermolecular interactions that govern crystal packing.[1][2] This information is paramount for:

-

Validating Molecular Synthesis: Confirming the absolute structure of a newly synthesized compound.

-

Understanding Conformation: Identifying the preferred spatial arrangement of functional groups, which is critical for receptor binding.

-

Guiding Drug Design: Allowing for the rational design of more potent and selective analogs by understanding how structural modifications impact the overall 3D shape and intermolecular interactions.[1][3]

-

Informing Formulation: Knowledge of crystal packing and polymorphism is essential for developing stable and bioavailable drug formulations.

The Crystallography Workflow: A Practical Guide

The journey from a powdered compound to a fully refined crystal structure is a multi-step process that demands precision and a deep understanding of the underlying principles. This section details the complete, self-validating workflow.

Diagram: The Crystallographic Analysis Workflow

Caption: A comprehensive workflow from analog synthesis to final structural analysis.

Synthesis and Purification

The prerequisite for any successful crystallization is a highly pure compound. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality.

-

Synthesis: Analogs of 2-amino-6-methoxypyridine can be synthesized through various established routes, often starting from precursors like 2,6-dichloropyridine.[4][5] A common pathway involves nitration, followed by selective ammonolysis and subsequent methoxylation.[4]

-

Purification: Following synthesis, the compound must be rigorously purified. Column chromatography on silica gel is a standard method. The purity should be verified (>98%) by techniques such as NMR and HPLC before proceeding.

Experimental Protocol: Growing Single Crystals

Obtaining a high-quality single crystal is often the most challenging step. It is more of an art than a science, requiring patience and systematic screening.

Objective: To grow diffraction-quality single crystals (typically 0.1 - 0.3 mm) of the target 2-amino-6-methoxypyridine analog.

Materials:

-

Purified compound (5-20 mg)

-

A selection of high-purity solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate, hexane)

-

Small glass vials (1-4 mL) or a crystallization plate

-

Microscope with a polarizer

Methodology:

-

Solvent Selection: Begin by testing the solubility of the compound in various solvents. The ideal solvent is one in which the compound is moderately soluble.

-

Slow Evaporation (Most Common Method):

-

Dissolve the compound in a suitable solvent or solvent mixture to near saturation in a clean vial.

-

Loosely cap the vial or cover it with parafilm perforated with a few pinholes. This allows the solvent to evaporate slowly over several days to weeks.

-

Causality: As the solvent evaporates, the solution becomes supersaturated, forcing the compound to precipitate out of the solution. Slow evaporation provides the necessary time for molecules to arrange themselves into an ordered crystal lattice rather than crashing out as an amorphous powder.

-

Store the vial in a vibration-free environment at a constant temperature.

-

-

Solvent/Anti-Solvent Diffusion:

-

Dissolve the compound in a solvent in which it is highly soluble.

-

Carefully layer a less dense "anti-solvent" (in which the compound is insoluble) on top of this solution.

-

Seal the container and leave it undisturbed. Diffusion at the interface of the two liquids will create a localized supersaturation zone, promoting crystal growth.

-

-

Monitoring and Harvesting:

-

Periodically inspect the vials under a microscope.

-

Once suitable crystals have formed, carefully harvest them using a cryo-loop or a fine needle and immediately coat them in a cryoprotectant oil (e.g., Paratone-N) to prevent solvent loss.

-

Experimental Protocol: Single-Crystal X-ray Diffraction (SC-XRD)

This protocol outlines the standardized procedure for collecting diffraction data using a modern automated diffractometer.[1][2]

Objective: To collect a complete, high-resolution set of X-ray diffraction intensities from a single crystal.

Instrumentation:

-

Four-circle X-ray diffractometer (e.g., Bruker APEX II, Rigaku XtaLAB)

-

X-ray source (e.g., Mo Kα, λ = 0.71073 Å)

-

Low-temperature device (e.g., Oxford Cryosystems)

Methodology:

-

Crystal Mounting:

-

Select a well-formed crystal with sharp edges and uniform morphology under a polarized light microscope.

-

Mount the crystal on a cryo-loop and flash-cool it in a stream of cold nitrogen gas (typically 100 K).

-

Causality: Cooling the crystal minimizes thermal motion of the atoms, resulting in a sharper diffraction pattern and higher resolution data. It also protects the crystal from potential radiation damage.

-

-

Unit Cell Determination:

-

Mount the crystal on the goniometer head of the diffractometer.

-

Collect a series of initial frames (e.g., 20-40 frames) at different orientations.

-

The instrument software automatically indexes these reflections to determine the crystal's unit cell parameters (a, b, c, α, β, γ) and Bravais lattice.

-

-

Data Collection Strategy:

-

Based on the determined lattice, the software calculates an optimal strategy for collecting a complete and redundant dataset. This involves a series of scans (runs) where the crystal is rotated through different angles (e.g., ω and φ scans).

-

-

Data Collection Execution:

-

Execute the data collection strategy. This can take several hours depending on the crystal's scattering power and the desired resolution.

-

-

Data Processing:

-

After collection, the raw diffraction images are processed. This involves:

-

Integration: Calculating the intensity of each diffraction spot.

-

Scaling and Merging: Applying corrections for factors like crystal absorption and scaling equivalent reflections to produce a final, unique set of reflection data (an .hkl file).

-

-

Structure Solution, Refinement, and Analysis

With a processed dataset, the next phase is to determine the arrangement of atoms within the unit cell.

Structure Solution and Refinement

-

Structure Solution: The phase problem is solved using computational methods, most commonly "direct methods," which use statistical relationships between reflection intensities to estimate initial phases. This yields an initial electron density map showing the positions of most non-hydrogen atoms.

-

Structure Refinement: This is an iterative process of improving the initial structural model to best fit the experimental data. It involves:

-

Assigning atom types (C, N, O) to the electron density peaks.

-

Refining the atomic positions and their anisotropic displacement parameters (which model thermal vibration).

-

Locating hydrogen atoms, often from the difference electron density map or by placing them in calculated positions.

-

The quality of the final model is assessed using metrics like the R-factor (R1), which should ideally be below 0.05 for a well-refined structure.

-

Case Study: Analysis of a Substituted Pyridine Analog

Table 1: Representative Crystallographic Data for a Pyridine Derivative (Note: This is illustrative data based on typical values for organic molecules)

| Parameter | Value |

| Chemical Formula | CₓHᵧN₂O |

| Formula Weight | 150.17 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.512(3) |

| b (Å) | 10.234(4) |

| c (Å) | 9.156(3) |

| β (°) | 105.34(2) |

| Volume (ų) | 768.9(5) |

| Z (Molecules/cell) | 4 |

| R1 [I > 2σ(I)] | 0.042 |

| Final wR2 | 0.115 |

Intermolecular Interactions and Crystal Packing

The amino and methoxy groups, along with the pyridine nitrogen, are prime sites for hydrogen bonding. These interactions are fundamental to the supramolecular assembly in the solid state.

-

Hydrogen Bonding: The amino group (-NH₂) acts as a hydrogen bond donor, while the pyridine nitrogen and the methoxy oxygen can act as acceptors. This often leads to the formation of dimers or extended chains. For instance, N-H···N or N-H···O hydrogen bonds are commonly observed, linking molecules into predictable patterns.[8]

-

π-π Stacking: The aromatic pyridine rings can interact through π-π stacking, where the electron-rich π systems of adjacent rings overlap. These interactions contribute significantly to the overall stability of the crystal lattice.

Diagram: Common Intermolecular Interactions

Caption: Key non-covalent interactions governing crystal packing in pyridine analogs.

Bridging Structure to Function: Structure-Activity Relationships (SAR)

Crystallographic data is a powerful tool in SAR studies. By comparing the crystal structures of a series of analogs with their corresponding biological activities, researchers can deduce critical structural requirements for potency and selectivity.[9][10]

For example, the crystal structure might reveal that a particular torsion angle, maintained by an intramolecular hydrogen bond, is essential for fitting into a receptor's binding pocket. An analog that cannot adopt this conformation due to steric hindrance would be expected to have lower activity. This knowledge allows chemists to design new molecules that are pre-organized for optimal binding, a key principle in modern drug design.[3]

Conclusion and Outlook

The crystallographic analysis of 2-amino-6-methoxypyridine analogs is a critical, multi-faceted process that provides indispensable insights for drug discovery and development. From the meticulous growth of a single crystal to the detailed analysis of its three-dimensional structure, each step yields data that informs rational molecular design. The workflow and protocols detailed in this guide provide a robust framework for researchers to confidently determine and interpret these structures. As computational tools and diffraction technology continue to advance, the ability to correlate solid-state structure with biological function will become even more precise, accelerating the development of novel therapeutics based on this versatile chemical scaffold.

References

- Definitive Structure Determination of 2,3'-Bipyridine Derivatives: A Comparative Guide to X-ray Crystallographic Analysis. Benchchem.

- Crystal structures of pyridine and pyri~ine trihydrate. D. Mootz and H. -G. Wussow, Institut fur Anorganische Chemie und Strukturchemie.

- Synthesis, X-ray, Hirshfeld, and AIM Studies on Zn(II) and Cd(II) Complexes with Pyridine Ligands. MDPI.

- Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives.

- Vibrational Spectroscopic and Structural Investigations of 2-Amino-6-Methoxy-3-Nitropyridine: a DFT Approach. UNAM.

- 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. New Journal of Chemistry (RSC Publishing).

- An In-depth Technical Guide to the Synthesis of 2-Amino-6-methoxy-3-nitropyridine. Benchchem.

- Spectroscopic Characterization, Homo-Lumo, NBO study by DFT and Molecular Docking Studies of 2-Amino-6-Metheylpyridine. Semantic Scholar.

- New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evalu

- 2-Amino-6-methoxypyridine | C6H8N2O | CID 580053. PubChem.

- Structure–Activity Relationships Comparing N-(6-Methylpyridin-yl)-Substituted Aryl Amides to 2-Methyl-6-(substituted-arylethynyl)pyridines or 2-Methyl-4-(substituted-arylethynyl)thiazoles as Novel Metabotropic Glutamate Receptor Subtype 5 Antagonists. PMC - NIH.

- The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. MDPI.

- 2-amino-6-methoxypyridine (C6H8N2O). PubChemLite.

- Preparation method of 2-amino-6-methoxypyrimidine derivatives (2–17).

- Co-CRYSTAL OF 2-AMINO-6-METHYL PYRIDINE WITH DIPHENYLACETIC ACID: SYNTHESIS, X-RAY STRUCTURE, QUANTUM CHEMICAL CALCULATION, HIRS. Rasayan Journal of Chemistry.

- 2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties. New Journal of Chemistry (RSC Publishing).

- Structure activity rel

- Process for producing 2,3-diamino-6-methoxypyridine.

- Structure Activity Rel

- Structure-Activity Relationships of second-generation C-6 analogues.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.aip.org [pubs.aip.org]

- 3. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 4. benchchem.com [benchchem.com]

- 5. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Bot Verification [rasayanjournal.co.in]

- 9. Structure–Activity Relationships Comparing N-(6-Methylpyridin-yl)-Substituted Aryl Amides to 2-Methyl-6-(substituted-arylethynyl)pyridines or 2-Methyl-4-(substituted-arylethynyl)thiazoles as Novel Metabotropic Glutamate Receptor Subtype 5 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Aminopyridine Paradox: Navigating Electronic Duality in Drug Discovery

Topic: Reactivity of the Amino Group on the Pyridine Ring (Aminopyridines) Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, Medicinal Chemists

Introduction: The Scaffold Dichotomy

Aminopyridines represent a cornerstone scaffold in medicinal chemistry, appearing in blockbuster drugs like Dabigatran (anticoagulant), Piroxicam (NSAID), and Ibrance (CDK4/6 inhibitor). However, for the synthetic chemist, they present a "Jekyll and Hyde" reactivity profile.

The core challenge lies in the electronic mismatch: the pyridine ring is

This guide deconstructs these competing reactivities, providing evidence-based strategies to achieve regioselective functionalization.

Electronic Structure & Physicochemical Properties

To predict reactivity, one must first understand the ground-state electronics. The position of the amino group (2-, 3-, or 4-) dictates the resonance interaction with the ring nitrogen.

Tautomerism and Basicity

Unlike aniline, 2- and 4-aminopyridines are amidines embedded in a ring system. They exist in a tautomeric equilibrium between the amino form (aromatic) and the imino form (non-aromatic but stabilized by specific binding modes).

Key Insight: While the amino form predominates in solution (

Table 1: Physicochemical Profile of Aminopyridine Isomers

| Isomer | Major Tautomer | pKa (Conjugate Acid) | Protonation Site | Electronic Character |

| 2-Aminopyridine | Amino | 6.86 | Ring N (Endocyclic) | Amidine-like; significant resonance. |

| 3-Aminopyridine | Amino | 6.03 | Ring N (Endocyclic) | Aniline-like; minimal resonance with Ring N. |

| 4-Aminopyridine | Amino | 9.11 | Ring N (Endocyclic) | Highly basic; strong "push-pull" resonance. |

| Pyridine (Ref) | N/A | 5.23 | Ring N | Electron-deficient.[1] |

Protonation Dynamics

A common error in synthesis is assuming the exocyclic amine is the basic center. It is not. Protonation occurs exclusively at the Ring N. This generates a pyridinium cation that strongly deactivates the ring toward Electrophilic Aromatic Substitution (EAS) and renders the exocyclic amine non-nucleophilic due to electron withdrawal.

Visualization: Tautomerism & Protonation Logic

The following diagram illustrates the tautomeric equilibrium and the preferred protonation pathway.

Figure 1: Tautomeric equilibrium and the dominant protonation pathway for 2-aminopyridine.

Nucleophilic Reactivity: The N vs. N Battle

When reacting aminopyridines with electrophiles (alkyl halides, acyl chlorides), regioselectivity is governed by the Hard-Soft Acid-Base (HSAB) theory and steric factors.

The General Rule

-

Hard Electrophiles (Acyl chlorides, Anhydrides): Attack the Exocyclic Amine (Charge control).

-

Soft Electrophiles (Alkyl halides): Attack the Ring Nitrogen (Orbital control/Frontier orbitals).

This creates a synthetic problem: Direct alkylation almost always yields the undesired ring-N alkylated salt (pyridinium).

Strategic Solutions

To achieve exocyclic N-alkylation, one must bypass direct substitution.

-

Reductive Amination: Use aldehydes/ketones + reducing agent (NaBH(OAc)3). This avoids the competition entirely.

-

Metal Catalysis: Buchwald-Hartwig coupling (See Section 4).

-

Deprotonation: Using a strong base (NaH) creates the amidine anion, which delocalizes charge but often still results in mixtures unless the electrophile is hard.

Figure 2: Decision tree for regioselective functionalization of 2-aminopyridine.

Metal-Catalyzed Cross-Couplings (Buchwald-Hartwig)

Coupling aminopyridines with aryl halides is a staple in drug discovery but is plagued by catalyst poisoning . The pyridine ring nitrogen (and the 2-amino group) can chelate Palladium (Pd), forming stable, non-reactive "off-cycle" resting states.

The Chelation Challenge

Standard ligands (PPh3, dppf) often fail because the aminopyridine substrate displaces the ligand, shutting down the catalytic cycle.

The Solution: Bulky, Electron-Rich Ligands

To prevent substrate inhibition, use bulky biaryl phosphine ligands or NHC (N-Heterocyclic Carbene) ligands. These create a steric wall that prevents the pyridine nitrogen from binding to the Pd center, while still allowing the exocyclic amine to react.

-

Recommended Ligands: BrettPhos, tBuBrettPhos, Xantphos.

-

Recommended Pre-catalysts: Pd-PEPPSI-IPent, Pd(OAc)2 + BINAP.

Experimental Protocols

Protocol A: Selective N-Acylation (Exocyclic)

Context: Protecting the amine or synthesizing amide linkers.

-

Setup: Charge a round-bottom flask with 2-aminopyridine (1.0 equiv) and DCM (0.2 M).

-

Base: Add Triethylamine (1.2 equiv) and DMAP (0.05 equiv). Note: DMAP acts as a hyper-nucleophilic acyl transfer catalyst.

-

Addition: Cool to 0°C. Add Acetic Anhydride or Acyl Chloride (1.1 equiv) dropwise.

-

Reaction: Warm to RT and stir for 2-4 hours. Monitor by TLC (the amide is significantly less polar than the starting amine).

-

Workup: Wash with sat. NaHCO3 (to remove acid) and Brine. Dry over Na2SO4.[2]

-

Causality: The DMAP forms an N-acyl-pyridinium intermediate which is highly reactive toward the exocyclic amine but too sterically hindered to react with the ring nitrogen of the substrate.

Protocol B: Sandmeyer-Type Fluorination (Olah's Method)

Context: Converting 2-aminopyridine to 2-fluoropyridine. Standard Sandmeyer (NaNO2/HCl) fails due to diazonium instability.

-

Reagents: Pyridine-HF (Olah's Reagent) – Handle with extreme caution in plasticware.

-

Diazotization: Dissolve 2-aminopyridine in Pyridine-HF (70% HF by wt) at -10°C.

-

Addition: Add NaNO2 (solid, 1.2 equiv) in small portions over 30 mins.

-

Mechanism: The high acidity stabilizes the diazonium intermediate momentarily, while the high concentration of fluoride allows for immediate displacement (

-like or thermal decomposition) before hydrolysis to 2-pyridone can occur. -

Quench: Pour onto ice/water carefully. Neutralize and extract.[2]

Protocol C: Buchwald-Hartwig Coupling (General Procedure)

Context: Coupling 2-aminopyridine with Aryl Bromides.

-

Catalyst System: Pd2(dba)3 (2 mol%) and BrettPhos (4 mol%).

-

Why? BrettPhos is bulky enough to prevent the pyridine ring N from binding Pd.

-

-

Base: Sodium tert-butoxide (NaOtBu) (1.4 equiv).

-

Why? Strong, bulky base ensures rapid deprotonation of the Pd-bound amine complex.

-

-

Solvent: 1,4-Dioxane or Toluene (degassed).

-

Conditions: Heat at 100°C for 12 hours under Argon.

-

Self-Validation: If conversion stalls, add more ligand (not Pd). If the reaction turns black immediately (Pd black precipitation), oxygen was present or the ligand failed to stabilize Pd(0).

Figure 3: Catalytic cycle of Buchwald-Hartwig amination showing the off-cycle poisoning pathway.

References

-

Physical Properties & Tautomerism

-

Anderson, A. G., & Seeger, D. E. (1949). The Absorption Spectra of Some 2- and 4-Aminopyridines. Journal of the American Chemical Society. Link

-

-

Buchwald-Hartwig Methodology

-

Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition. Link

-

-

Pd-PEPPSI Catalysts for Aminopyridines

-

Fluorination (Olah's Reagent)

-

Olah, G. A., et al. (1979). Synthetic Methods and Reactions; 63. Fluorination of Heterocyclic Amines with Pyridinium Poly(hydrogen fluoride). Synthesis. Link

-

-

Review on Aminopyridine Reactivity

-

Scriven, E. F. V. (1984). Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms. Comprehensive Heterocyclic Chemistry. Link

-

Sources

Technical Guide: Pharmacological Targets of Aminopyridine Scaffolds

Executive Summary

The aminopyridine scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Its versatility stems from the position-dependent electronic properties of the amino group (2-, 3-, or 4-aminopyridine), which dictates basicity, hydrogen-bonding capability, and bioisosteric potential.

This guide moves beyond general properties to analyze the three primary pharmacological domains of aminopyridines:

-

Ion Channel Blockade: The classical blockade of voltage-gated potassium channels (Kv) by 4-aminopyridine (4-AP).[1][2]

-

Kinase Inhibition: The use of 2-aminopyridine motifs as ATP-competitive hinge binders in oncology and immunology (e.g., ALK2, ITK).

-

Neurodegenerative Enzymes: The design of dual-binding acetylcholinesterase (AChE) inhibitors for Alzheimer’s disease.[3]

Part 1: The Pharmacophore & Chemical Logic

The pharmacological utility of aminopyridine is governed by its ability to exist in distinct protonation states and tautomeric forms.

Structural Divergence

-

4-Aminopyridine (4-AP): Highly basic (

). At physiological pH, a significant fraction exists as the cationic pyridinium species. This cation is the active pharmacophore for potassium channel pore blocking. -

2-Aminopyridine (2-AP): Less basic (

). It frequently serves as a bioisostere for the adenine ring of ATP, making it a critical scaffold for kinase inhibitors. It presents a Donor-Acceptor (D-A) motif essential for hydrogen bonding with the kinase hinge region.

The "Privileged" Nature

The scaffold's compact size allows it to serve as a "fragment" in Fragment-Based Drug Design (FBDD), where it can be elaborated to reach specificity pockets (e.g., the gatekeeper residue in kinases) without violating Lipinski's Rule of 5.

Part 2: Voltage-Gated Potassium Channels (Kv)

The most clinically validated target for aminopyridines is the voltage-gated potassium channel. 4-aminopyridine (Dalfampridine) is FDA-approved for improving walking in Multiple Sclerosis (MS) patients.

Mechanism of Action: State-Dependent Block

4-AP does not simply "plug" the hole. It exhibits a state-dependent open-channel block .

-

Access: 4-AP enters the axon in its neutral (unprotonated) form, crossing the lipophilic membrane.

-

Binding: Once intracellular, it protonates. The cationic form binds to the internal vestibule of the Kv channel (specifically Kv1.1 and Kv1.2).

-

Trapping: The drug binds preferentially when the channel is open. Upon repolarization (closing), the drug can be "trapped" inside, stabilizing the non-conducting state.[4]

Therapeutic Outcome

In demyelinated axons (MS), Kv channels that are normally clustered at the Nodes of Ranvier spread into the demyelinated segments, causing potassium leakage and action potential failure.[1] 4-AP blockade restores the safety factor of transmission.

Visualization: The State-Dependent Block Cycle